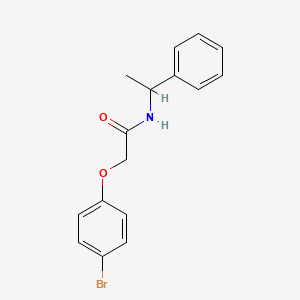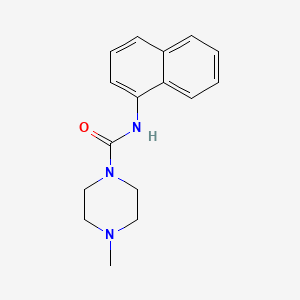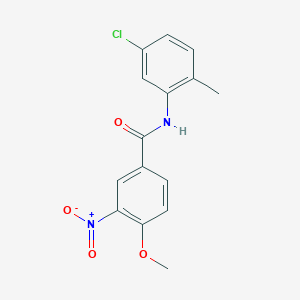
2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide” is a complex organic compound. It contains a bromophenoxy group, which is a phenol derivative with a bromine atom, and an acetamide group, which is derived from acetic acid. The “N-(1-phenylethyl)” part indicates that the acetamide is substituted with a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenoxy group attached to an acetamide group that is further substituted with a phenylethyl group. The presence of the bromine atom would make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of the bromine atom and the specific arrangement of the other groups in the molecule would influence its properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Micro/Nanomotors for Antibacterial Applications
The compound has potential applications in the development of micro/nanomotors for antibacterial applications . Micro/nanomotors exhibit many intriguing properties, including enhanced mass transfer and micro-mixing resulting from their locomotion, intrinsic antimicrobial capabilities, active cargo delivery, and targeted treatment with precise micromanipulation .
Microbiorobotics Design and Applications
The compound could be used in the field of microbiorobotics, specifically in the design and applications of microbiorobots . These microsystems are constructed using physical, chemical, and biological components for operations with respect to definite applications .
Transaminase-Mediated Synthesis
The compound “2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide” has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity .
Fast Proton-Induced Fission of 238U
The compound “Oprea1_335341” has been investigated in the context of fast proton-induced fission of 238U . This research involves evaluating fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it has potential applications in fields like medicine or materials science, future research might focus on optimizing its synthesis, studying its properties, and testing its performance in relevant applications .
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-5-3-2-4-6-13)18-16(19)11-20-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYLBYDIKCJHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6084824 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)


![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)

![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)